molecular formula C17H16FeOS B15133560 Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-

Ferrocene, [(R)-(4-methylphenyl)sulfinyl]-

Cat. No.: B15133560
M. Wt: 324.2 g/mol
InChI Key: QAAXXGKGRWQHLR-UHFFFAOYSA-N
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Description

Ferrocene, [®-(4-methylphenyl)sulfinyl]- is an organometallic compound that belongs to the ferrocene family. Ferrocene compounds are characterized by their sandwich-like structure, where an iron atom is sandwiched between two cyclopentadienyl rings. The [®-(4-methylphenyl)sulfinyl] group introduces chirality and additional functional properties to the ferrocene core, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the deprotonation of ferrocene followed by electrophilic substitution with [®-(4-methylphenyl)sulfinyl] chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of ferrocene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Mechanism of Action

The mechanism of action of ferrocene, [®-(4-methylphenyl)sulfinyl]- involves its ability to undergo redox reactions, which can generate reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ferrocene, [®-(4-methylphenyl)sulfinyl]- is unique due to its chiral [®-(4-methylphenyl)sulfinyl] group, which imparts additional functional properties and potential for enantioselective applications. This makes it particularly valuable in asymmetric synthesis and chiral catalysis .

Properties

Molecular Formula

C17H16FeOS

Molecular Weight

324.2 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylsulfinyl-4-methylbenzene;iron(2+)

InChI

InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2

InChI Key

QAAXXGKGRWQHLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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